4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide
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Overview
Description
4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a quinazolinone core linked to a triazolopyridine moiety via a butanamide chain. The unique structure of this compound makes it a potential candidate for various biological activities, including anticancer and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the triazolopyridine moiety. Key steps include:
Formation of Quinazolinone Core: This involves the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.
Introduction of Triazolopyridine Moiety: This step involves the reaction of the quinazolinone intermediate with triazolopyridine derivatives under basic conditions.
Formation of Butanamide Linker: The final step involves the coupling of the triazolopyridine-quinazolinone intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Alkylated quinazolinone or triazolopyridine derivatives.
Scientific Research Applications
4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.
DNA Intercalation: The triazolopyridine moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature a triazole ring and have shown potential as kinase inhibitors.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Known for their DNA intercalation properties and anticancer activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds are studied for their PCAF inhibition and anticancer potential.
Uniqueness
4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide stands out due to its dual mechanism of action, targeting both kinases and DNA. This dual functionality enhances its potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C19H18N6O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(4-oxoquinazolin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C19H18N6O2/c26-18(20-12-17-23-22-16-8-3-4-11-25(16)17)9-5-10-24-13-21-15-7-2-1-6-14(15)19(24)27/h1-4,6-8,11,13H,5,9-10,12H2,(H,20,26) |
InChI Key |
AMNSJAXDBXAWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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